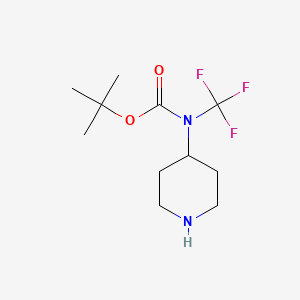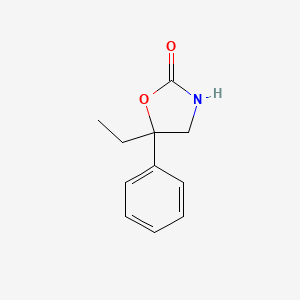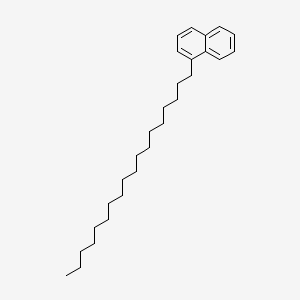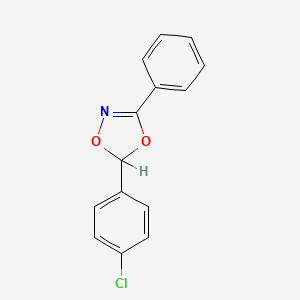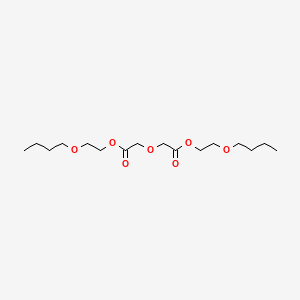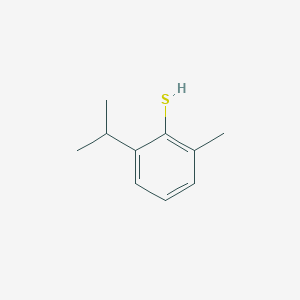![molecular formula C6H14S3 B13953982 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane CAS No. 54724-98-0](/img/structure/B13953982.png)
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane is an organic compound with the molecular formula C6H14S3. It is characterized by the presence of multiple sulfanyl (thioether) groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane typically involves the reaction of ethylsulfanyl and methylsulfanyl derivatives under controlled conditions. One common synthetic route includes the nucleophilic substitution reaction where ethylsulfanyl and methylsulfanyl groups are introduced to a suitable precursor molecule. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: Nucleophilic substitution reactions can replace one or more sulfanyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane involves its interaction with molecular targets through its sulfanyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane can be compared with other thioether compounds such as:
Dimethyl sulfide (C2H6S): A simpler thioether with fewer sulfanyl groups.
Diethyl sulfide (C4H10S): Another thioether with a different alkyl group configuration.
1,2-Bis(ethylthio)ethane (C6H14S2): A compound with a similar structure but fewer sulfanyl groups. The uniqueness of this compound lies in its multiple sulfanyl groups, which provide distinct chemical properties and reactivity
Propiedades
Número CAS |
54724-98-0 |
|---|---|
Fórmula molecular |
C6H14S3 |
Peso molecular |
182.4 g/mol |
Nombre IUPAC |
[ethylsulfanyl(methylsulfanyl)methyl]sulfanylethane |
InChI |
InChI=1S/C6H14S3/c1-4-8-6(7-3)9-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
BJEMOIJCWSLWEK-UHFFFAOYSA-N |
SMILES canónico |
CCSC(SC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


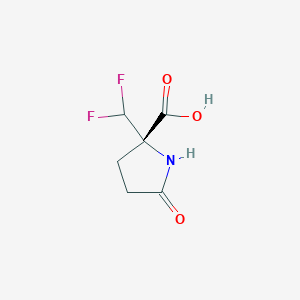
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
